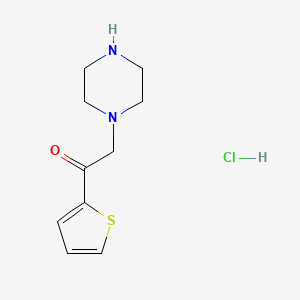![molecular formula C14H10BrClN2O2S B1455235 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 866546-10-3](/img/structure/B1455235.png)
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
概述
描述
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of bromine, chlorine, and a tosyl group attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
生化分析
Biochemical Properties
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can bind to specific proteins, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to these conditions can lead to the formation of degradation products, which may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its intended biological effects, such as kinase inhibition or modulation of gene expression. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics, bioavailability, and overall therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution to specific organelles. The transport and distribution of this compound can impact its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. Once localized, this compound can interact with biomolecules within these compartments, modulating their activity and influencing cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 5-bromo-7-azaindole as the starting material.
Substitution Reaction: The compound is synthesized via a one-step substitution reaction using triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) under specific reaction conditions.
Purification: The product is then purified and characterized using techniques such as NMR, IR, and X-ray diffraction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine).
Coupling Reactions: It can undergo Suzuki cross-coupling and Buchwald-Hartwig coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while Buchwald-Hartwig coupling can produce arylamines.
科学研究应用
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates targeting various diseases, including cancer.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
作用机制
The mechanism of action of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting FGFRs, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
相似化合物的比较
Similar Compounds
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: This compound is similar in structure but lacks the chlorine atom.
4-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Another closely related compound with a different substitution pattern.
Uniqueness
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the tosyl group, provides distinct chemical properties that can be exploited in various applications.
属性
IUPAC Name |
3-bromo-5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(15)12-6-10(16)7-17-14(12)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOWWABYYWPKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678004 | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866546-10-3 | |
| Record name | 3-Bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866546-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
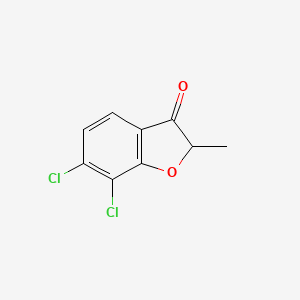
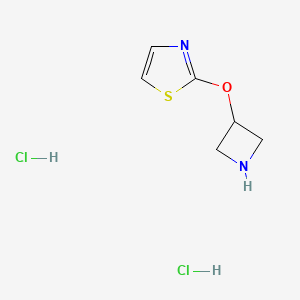
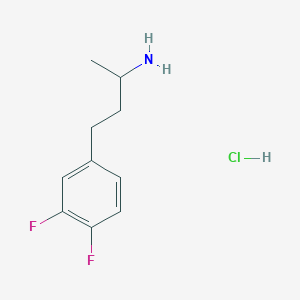
![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)
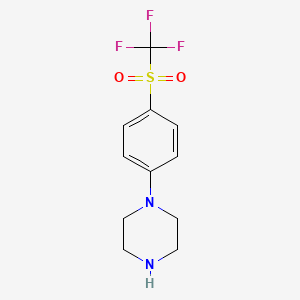
![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
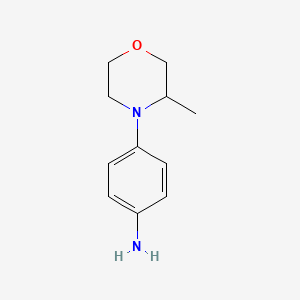
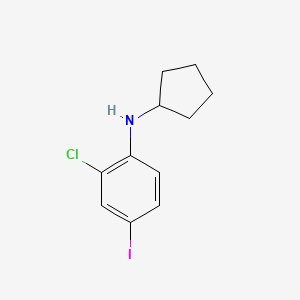
![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)
